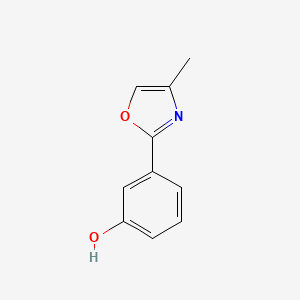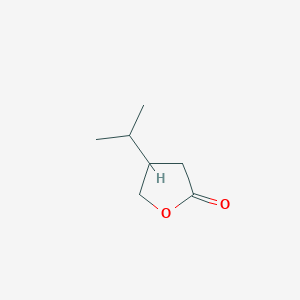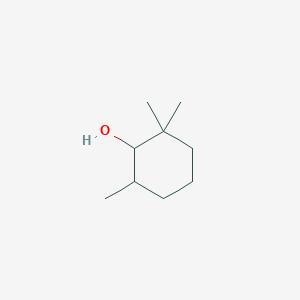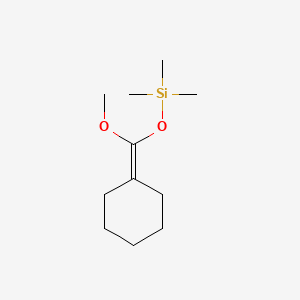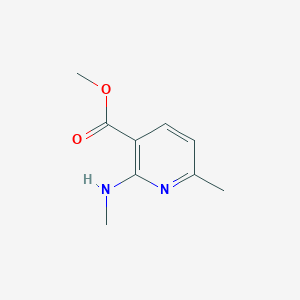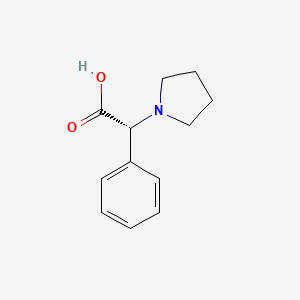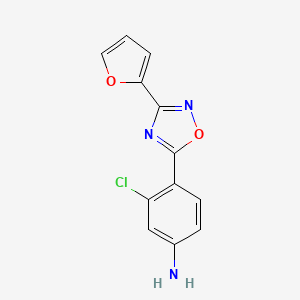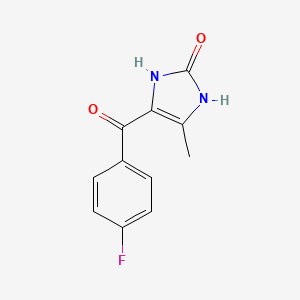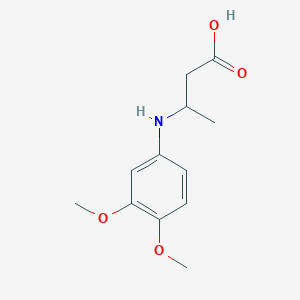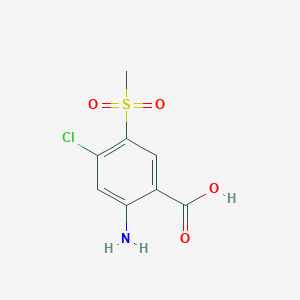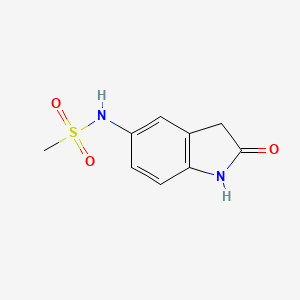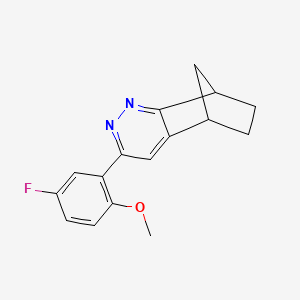
AI3-20829
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AI3-20829 can be synthesized through the esterification of malic acid with pentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, dipentyl malate is produced using continuous esterification processes. These processes involve the use of large-scale reactors where malic acid and pentanol are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
AI3-20829 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dipentyl malate can be hydrolyzed back into malic acid and pentanol.
Oxidation: Under oxidative conditions, dipentyl malate can be converted into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert dipentyl malate into alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Malic acid and pentanol.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
AI3-20829 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of dipentyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it is converted into malate and subsequently into other intermediates. Its ester functional group allows it to undergo hydrolysis, releasing malic acid and pentanol, which can further participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipentyl phthalate: Another ester used as a plasticizer with similar chemical properties.
Diethyl malate: An ester of malic acid with ethanol, used in similar applications.
Dibutyl malate: An ester of malic acid with butanol, also used in industrial applications.
Uniqueness
AI3-20829 is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other malate esters provides different solubility and reactivity characteristics, making it suitable for specific industrial applications .
Propriétés
Numéro CAS |
32508-40-0 |
|---|---|
Formule moléculaire |
C14H26O5 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
dipentyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C14H26O5/c1-3-5-7-9-18-13(16)11-12(15)14(17)19-10-8-6-4-2/h12,15H,3-11H2,1-2H3 |
Clé InChI |
QYBQSAJWDVWJEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CC(C(=O)OCCCCC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
